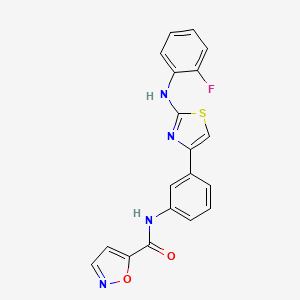![molecular formula C11H17Cl2N3O B2450048 4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride CAS No. 435342-12-4](/img/structure/B2450048.png)
4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Antitumor Applications
- Synthesis and Antitumor Activity : A study by Tomorowicz et al. (2020) on novel benzimidazole derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer. The study highlighted the potential of benzimidazole compounds in cancer treatment (Łukasz Tomorowicz, et al., 2020).
Microtubule-Destabilizing Properties
- Microtubule-Destabilizing Properties : Research by Stepanov et al. (2015) found that certain benzimidazole derivatives have anti-proliferative effects in cancer cell lines and sea urchin embryos, suggesting their role in microtubule destabilization (A. I. Stepanov, et al., 2015).
Inhibition of Interleukin-5
- IL-5 Inhibitory Activity : A 2019 study by Boggu et al. revealed that certain hydroxyethylaminomethylbenzimidazole analogs, similar in structure to the compound , showed potent inhibitory activity against interleukin-5 (P. Boggu, et al., 2019).
Antimicrobial Evaluation
- Antimicrobial Agents Development : Desai et al. (2015) synthesized novel benzimidazole derivatives that exhibited potent antimicrobial activity against a range of microorganisms, demonstrating the potential of benzimidazole-based compounds in antimicrobial therapy (N. Desai, et al., 2015).
Cardiac Electrophysiological Activity
- Cardiac Electrophysiological Properties : A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides, structurally related to the benzimidazole compound, indicated potential applications in treating cardiac arrhythmias (T. K. Morgan, et al., 1990).
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Properties : Reddy et al. (2010) investigated novel benzimidazole derivatives with demonstrated antibacterial and antifungal activity, suggesting their use in addressing infectious diseases (V. Reddy, et al., 2010).
Spectroscopic and Thermodynamic Properties
- Spectroscopic and Thermodynamic Analysis : Uppal et al. (2019) conducted experimental and theoretical studies on benzimidazole derivatives, providing insights into their structural and electronic properties (A. Uppal, et al., 2019).
properties
IUPAC Name |
4-(6-amino-1H-benzimidazol-2-yl)butan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-7(15)2-5-11-13-9-4-3-8(12)6-10(9)14-11;;/h3-4,6-7,15H,2,5,12H2,1H3,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMWIKFJJIDMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=NC2=C(N1)C=C(C=C2)N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

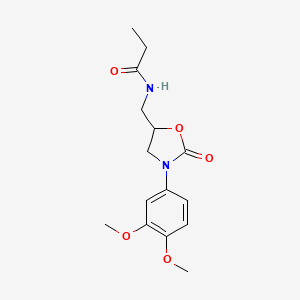
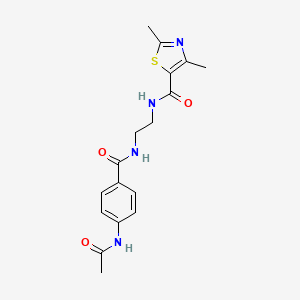
![3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine](/img/structure/B2449968.png)

![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449971.png)
![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)
![methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2449974.png)
![4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1H-imidazol-5-one](/img/structure/B2449976.png)
![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)
![9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449980.png)
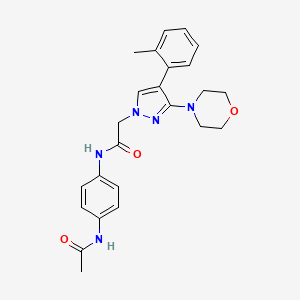
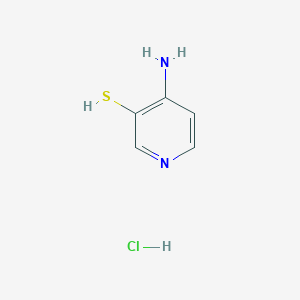
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,5-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2449986.png)
